molecular formula C9H12N2O2 B13334326 Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate

Methyl (R)-2-amino-3-(pyridin-4-yl)propanoate

Cat. No.: B13334326
M. Wt: 180.20 g/mol
InChI Key: MFDSUVIUGDAHLU-MRVPVSSYSA-N
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Description

Methyl ®-2-amino-3-(pyridin-4-yl)propanoate is a chiral compound that belongs to the class of amino acid derivatives. It features a pyridine ring attached to the alpha carbon of an amino acid structure, making it an interesting molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-3-(pyridin-4-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-4-carboxaldehyde and ®-2-amino-3-methylbutanoic acid.

    Condensation Reaction: The pyridine-4-carboxaldehyde is condensed with ®-2-amino-3-methylbutanoic acid in the presence of a suitable catalyst to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product, Methyl ®-2-amino-3-(pyridin-4-yl)propanoate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-3-(pyridin-4-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding alcohol derivative.

    Substitution: The major products are halogenated derivatives of the pyridine ring.

Scientific Research Applications

Methyl ®-2-amino-3-(pyridin-4-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.

    Industry: The compound is used in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The pyridine ring and the amino acid moiety play crucial roles in the binding interactions and the overall activity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl ®-3-amino-3-(pyridin-4-yl)propanoate
  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

Methyl ®-2-amino-3-(pyridin-4-yl)propanoate is unique due to its specific chiral center and the presence of both a pyridine ring and an amino acid structure. This combination of features makes it a versatile compound with distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl (2R)-2-amino-3-pyridin-4-ylpropanoate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)8(10)6-7-2-4-11-5-3-7/h2-5,8H,6,10H2,1H3/t8-/m1/s1

InChI Key

MFDSUVIUGDAHLU-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=NC=C1)N

Canonical SMILES

COC(=O)C(CC1=CC=NC=C1)N

Origin of Product

United States

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